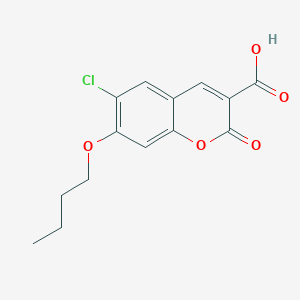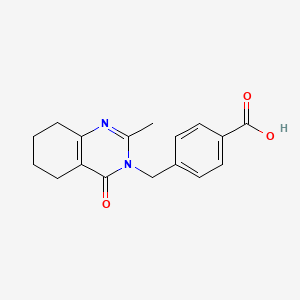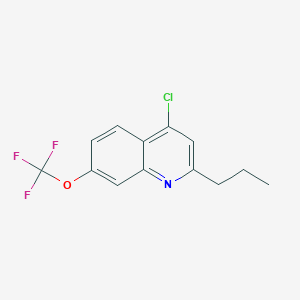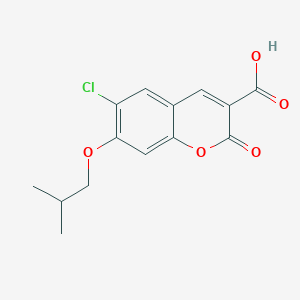
7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its unique structure, which includes a butoxy group at the 7th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position of the chromene ring. It has a molecular formula of C14H13ClO5 and a molecular weight of 296.70 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxycoumarin with butyl bromide in the presence of a base, followed by chlorination at the 6th position using thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted coumarins.
Aplicaciones Científicas De Investigación
7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and sensors
Mecanismo De Acción
The mechanism of action of 7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
- 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Comparison: 7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the butoxy group, which enhances its lipophilicity and potentially its biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and a broader spectrum of biological activities .
Propiedades
Fórmula molecular |
C14H13ClO5 |
|---|---|
Peso molecular |
296.70 g/mol |
Nombre IUPAC |
7-butoxy-6-chloro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClO5/c1-2-3-4-19-12-7-11-8(6-10(12)15)5-9(13(16)17)14(18)20-11/h5-7H,2-4H2,1H3,(H,16,17) |
Clave InChI |
VCTAGKLACODXQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)




![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)

![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)






